molecular formula C11H16N4O4 B7191800 N-(2,3-dimethyloxolan-3-yl)-2-methyl-4-nitropyrazole-3-carboxamide

N-(2,3-dimethyloxolan-3-yl)-2-methyl-4-nitropyrazole-3-carboxamide

Cat. No.: B7191800
M. Wt: 268.27 g/mol
InChI Key: ZNQXUBDWAWMKRE-UHFFFAOYSA-N
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Description

N-(2,3-dimethyloxolan-3-yl)-2-methyl-4-nitropyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a nitro group, and an oxolane moiety, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-(2,3-dimethyloxolan-3-yl)-2-methyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-7-11(2,4-5-19-7)13-10(16)9-8(15(17)18)6-12-14(9)3/h6-7H,4-5H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQXUBDWAWMKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(C)NC(=O)C2=C(C=NN2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethyloxolan-3-yl)-2-methyl-4-nitropyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Oxolane Moiety: The oxolane moiety can be attached through a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the pyrazole ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyloxolan-3-yl)-2-methyl-4-nitropyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolane moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, mild conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2,3-dimethyloxolan-3-yl)-2-methyl-4-nitropyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(2,3-dimethyloxolan-3-yl)-2-methyl-4-nitropyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pyrazole ring can bind to specific protein targets, modulating their activity.

Comparison with Similar Compounds

N-(2,3-dimethyloxolan-3-yl)-2-methyl-4-nitropyrazole-3-carboxamide can be compared with other similar compounds, such as:

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